2,5-Dichloro-3-iodothiophene
Overview
Description
“2,5-Dichloro-3-iodothiophene” is an organic compound with the molecular formula C4HCl2IS . It is a pale yellow liquid .
Synthesis Analysis
The synthesis of 3-iodothiophenes can be achieved by the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . Another method involves the coordination catalytic iodination of 3-bromothiophene and KI using CuI/different 1, 2-diamine ligands as catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring with two chlorine atoms and one iodine atom attached .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . The reactions leading to substitution on a thiophene ring include nucleophilic, electrophilic, and radical reactions .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 253.4±35.0 °C and a predicted density of 2.233±0.06 g/cm3 .Scientific Research Applications
Synthesis and Derivative Formation
Research has shown the potential of 2,5-Dichloro-3-iodothiophene in the synthesis of various derivatives. For instance, Ayres, Longworth, and Mcomie (1975) explored the synthesis of derivatives of cyclobuteno[c]thiophen from 2,5-dichlorothiophen, including the production of dialdehydes and various disubstituted thiophens (Ayres, Longworth, & Mcomie, 1975).
Polymerization Processes
A study by Meng et al. (2003) focused on the solid-state synthesis of a conducting polythiophene via a novel heterocyclic coupling reaction, which did not occur for 2,5-dichloro-3,4-ethylenedioxythiophene, suggesting a unique behavior of related compounds (Meng et al., 2003).
Reactions and Chemical Behavior
Barker, Huddleston, and Shutler (1975) examined the preparation and reactions of 2,5-dimethoxythiophen from 2,5-di-iodothiophen, revealing insights into its electrophilic substitution reactions and susceptibility to ring opening (Barker, Huddleston, & Shutler, 1975).
Photoinduced Reactions
Research by Herrera et al. (2011) on the photoinduced reaction of 2-iodothiophene in various solvents like n-heptane, dichloromethane, and methanol, provides insights into the behavior of similar compounds under photochemical conditions (Herrera et al., 2011).
Electron Correlation and Relativistic Effects
The influence of electron correlation and relativistic effects on the valence shell photoelectron spectrum of iodothiophene was studied by Trofimov et al. (2002), providing valuable information on the electronic properties of related thiophene compounds (Trofimov et al., 2002).
Kinetic Studies in Polymerization
A kinetic study by Lamps and Catala (2011) on the polymerization of bromo- and iodothiophenes using Ni(dppp)Cl2 as a catalyst, highlights the potential applications of this compound in controlled polymerization processes (Lamps & Catala, 2011).
Iodocyclization and Synthesis Methods
Santana et al. (2014) demonstrated a simple synthesis of 3-iodothiophenes, which could be relevant for the synthesis methods involving this compound (Santana et al., 2014).
Safety and Hazards
Future Directions
Thiophene-based conjugated polymers have been the focus of recent research due to their exceptional optical and conductive properties. They have potential applications in electronic devices . The development of new synthetic reactions that meet the principles of green chemistry is also a future direction .
Properties
IUPAC Name |
2,5-dichloro-3-iodothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXGPXPLIDOIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515016 | |
Record name | 2,5-Dichloro-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43225-59-8 | |
Record name | 2,5-Dichloro-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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